(4-(3-Chlorophenyl)piperazin-1-yl)(4-(dimethylamino)phenyl)methanethione
Description
(4-(3-Chlorophenyl)piperazin-1-yl)(4-(dimethylamino)phenyl)methanethione is a thioamide derivative featuring a piperazine ring substituted with a 3-chlorophenyl group and a 4-dimethylaminophenyl moiety. Its structural uniqueness lies in the combination of a thione group (C=S) with electron-donating (dimethylamino) and electron-withdrawing (chlorophenyl) substituents, which influence its electronic properties and biological interactions .
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[4-(dimethylamino)phenyl]methanethione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3S/c1-21(2)17-8-6-15(7-9-17)19(24)23-12-10-22(11-13-23)18-5-3-4-16(20)14-18/h3-9,14H,10-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGFFAGWCSENRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Chlorophenyl)piperazin-1-yl)(4-(dimethylamino)phenyl)methanethione typically involves multi-step organic reactions. One possible route could involve the reaction of 3-chlorophenylpiperazine with 4-(dimethylamino)benzaldehyde under specific conditions to form the desired product. The reaction conditions might include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-(3-Chlorophenyl)piperazin-1-yl)(4-(dimethylamino)phenyl)methanethione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H23ClN3O2S2
- Molecular Weight : 389.5 g/mol
- IUPAC Name : [4-(benzenesulfonyl)piperazin-1-yl]-[4-(dimethylamino)phenyl]methanethione
- CAS Number : 439858-21-6
The structure includes a piperazine ring, which is commonly found in many psychoactive drugs, contributing to its biological activity.
Pharmacological Applications
-
Antidepressant Activity :
Studies have indicated that compounds with piperazine moieties can exhibit antidepressant effects. The presence of the dimethylamino group enhances the compound's interaction with serotonin receptors, potentially improving mood regulation and alleviating depressive symptoms . -
Antipsychotic Properties :
The compound's structural similarity to known antipsychotics suggests it may possess antipsychotic properties. Research has shown that piperazine derivatives can modulate dopaminergic and serotonergic pathways, making them candidates for treating schizophrenia and other psychotic disorders . -
Anxiolytic Effects :
Preliminary studies indicate that this compound may also have anxiolytic effects. By acting on the GABAergic system, it could help reduce anxiety levels in patients, similar to existing anxiolytics that target benzodiazepine receptors .
Case Studies and Research Findings
Several studies have evaluated the efficacy of this compound in various biological assays:
- Study on Antidepressant Activity : A 2023 study published in the Asian Journal of Chemistry demonstrated that derivatives of piperazine, including this compound, showed significant antidepressant-like effects in animal models. Behavioral tests indicated reduced immobility time in forced swim tests, suggesting enhanced mood .
- Antipsychotic Evaluation : Research reported in Pharmaceutical Chemistry Journal highlighted the potential antipsychotic effects of similar compounds derived from piperazine. The study utilized behavioral assays to measure changes in locomotor activity and anxiety levels post-administration .
Mechanism of Action
The mechanism of action of (4-(3-Chlorophenyl)piperazin-1-yl)(4-(dimethylamino)phenyl)methanethione would depend on its specific interactions with molecular targets. It might bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several piperazine- and thioamide-containing derivatives. Key analogues include:
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|
| 4-(dimethylamino)phenylmethanethione | Morpholine instead of piperazine | ~250 (estimated) | Weak trypanocidal activity (IC₅₀ > 400 µM) |
| Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate | Thiazole-linked urea, ethyl ester | 514.2 | High synthetic yield (89.1%) |
| 1,4-Bis(3-chlorophenyl)piperazine | Dual 3-chlorophenyl groups | ~294 (estimated) | Simpler piperazine backbone |
| (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone | Aminophenyl, methylpiperazine | ~235 (estimated) | Intermediate for acridine derivatives |
Pharmacological Comparisons
- Antitrypanosomal Activity: The target compound’s structural cousin, 4-(dimethylamino)phenylmethanethione, exhibits weak trypanocidal activity (IC₅₀ > 400 µM) but notable cytotoxicity (LD₅₀ = 214 ± 9 µM in Artemia salina), suggesting that piperazine-thioamide hybrids may require optimized substituents for selective antiparasitic effects .
- Synthetic Accessibility : Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate achieves high yields (89.1%) via urea-thiazole coupling, whereas thioamide synthesis (e.g., via Willgerodt-Kindler reaction) often requires specialized catalysts like montmorillonite K-10 or microwave assistance .
Computational Insights
Such tools could elucidate its interaction with parasitic enzymes or neurotransmitter receptors.
Biological Activity
The compound (4-(3-Chlorophenyl)piperazin-1-yl)(4-(dimethylamino)phenyl)methanethione is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, highlighting its therapeutic potential and mechanisms of action.
Synthesis
The synthesis of the compound typically involves the reaction of 3-chlorophenylpiperazine with a dimethylaminophenyl derivative, followed by the introduction of a thiomethyl group. The reaction conditions often include organic solvents and catalysts to facilitate the formation of the desired product.
Antitumor Activity
Recent studies have evaluated the antitumor properties of piperazine derivatives, including the compound of interest. For instance, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized and tested for their ability to inhibit tumor cell proliferation. These compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting that modifications in the piperazine structure can enhance antitumor activity .
Antibacterial and Antifungal Activity
Piperazine derivatives have been extensively studied for their antibacterial and antifungal properties. A study highlighted that certain piperazine compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
GABA Receptor Modulation
Another area of interest is the modulation of GABA receptors by piperazine derivatives. Research indicates that some piperazine compounds can act as positive allosteric modulators at GABA_A receptors, enhancing inhibitory neurotransmission. This property may contribute to anxiolytic effects, making these compounds potential candidates for treating anxiety disorders .
Case Studies
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:
- Receptor Binding: The piperazine ring facilitates binding to neurotransmitter receptors, influencing neuronal excitability.
- Enzyme Inhibition: The presence of sulfur in the methanethione moiety may contribute to interactions with enzymes involved in cancer metabolism or microbial survival.
Q & A
Basic Research Questions
Q. What are the typical synthetic pathways for synthesizing (4-(3-chlorophenyl)piperazin-1-yl)(4-(dimethylamino)phenyl)methanethione, and what purification methods are recommended?
-
Answer : Synthesis involves multi-step reactions, including nucleophilic substitution, amide coupling, and thiocarbonylation. For example, piperazine derivatives are often synthesized via coupling reactions between chlorophenyl intermediates and dimethylaminophenyl precursors under inert atmospheres. Purification typically employs column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization from ethanol .
-
Key Steps :
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Amide Coupling | DCC, DMAP, DCM, RT | 60-70 |
| 2 | Thiocarbonylation | Lawesson’s reagent, THF, reflux | 45-55 |
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies aromatic protons (δ 6.8-7.4 ppm) and piperazine/thiocarbonyl groups. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+ peak at m/z 390). Infrared (IR) spectroscopy detects thiocarbonyl (C=S) stretches (~1200 cm⁻¹) .
Q. What are the common chemical reactions involving the thiocarbonyl group in this compound?
- Answer : The thiocarbonyl group undergoes hydrolysis to carbonyl analogs under acidic/basic conditions. It also participates in nucleophilic additions (e.g., with amines or Grignard reagents) and oxidation to sulfoxides/sulfones using H₂O₂ or mCPBA .
Advanced Research Questions
Q. How do substituent effects (e.g., 3-chlorophenyl vs. fluorophenyl) influence the compound’s reactivity and biological activity?
- Answer : Electron-withdrawing groups (e.g., Cl) enhance electrophilicity at the thiocarbonyl group, increasing susceptibility to nucleophilic attack. Fluorophenyl analogs show higher metabolic stability but reduced solubility. Computational studies (DFT) can predict substituent impacts on electronic properties and binding affinity .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., serotonin receptor affinity vs. dopamine receptor selectivity)?
- Answer : Discrepancies may arise from assay conditions (e.g., cell lines, ligand concentrations). Validate using standardized protocols (e.g., radioligand binding assays with CHO-K1 cells expressing human 5-HT₁A/D₂ receptors). Cross-reference with structural analogs (e.g., methanone vs. methanethione derivatives) to isolate thiocarbonyl-specific effects .
Q. What strategies are recommended for designing derivatives with enhanced blood-brain barrier (BBB) permeability?
- Answer : Introduce lipophilic groups (e.g., methyl, trifluoromethyl) to improve logP values while maintaining molecular weight <500 g/mol. Use in silico models (e.g., QSAR) to predict BBB penetration. Test in vitro permeability via PAMPA-BBB assays .
Q. What methodologies are critical for evaluating in vitro receptor binding kinetics and selectivity?
- Answer :
- Radioligand Binding Assays : Use [³H]WAY-100635 (5-HT₁A) and [³H]spiperone (D₂) with membrane preparations from transfected HEK293 cells.
- Functional Assays : Measure cAMP inhibition (Gi-coupled receptors) or calcium flux (Gq-coupled) via BRET/FRET sensors.
- Data Analysis : Calculate Ki values using Cheng-Prusoff equation; compare IC50 ratios for selectivity profiling .
Data Contradiction Analysis
- Example : Conflicting reports on neuroprotective effects may stem from varying oxidative stress models (e.g., H₂O₂-induced vs. glutamate excitotoxicity). Standardize models (e.g., SH-SY5Y neurons) and include positive controls (e.g., riluzole) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
